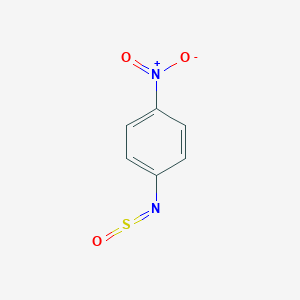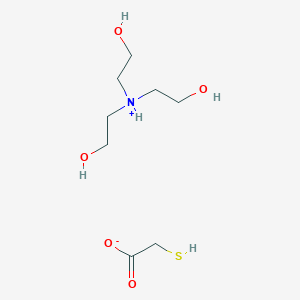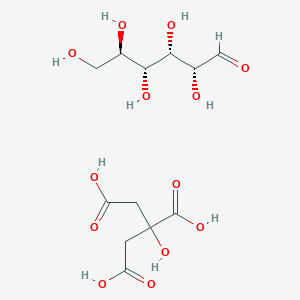
Lead(2+) silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+) silicate, also known as lead silicate, is a chemical compound that is considered to be one of the most versatile lead compounds in the ceramics industry . Three types of lead silicates are commercially available: lead monosilicate (PbO·0.67SiO2), lead bisilicate (PbO·0.03Α12O3·1.95SiO2), and tribasic lead silicate (PbO·0.33SiO2) . They are used extensively in finely divided form for glazes .
Synthesis Analysis
The synthesis of lead silicate involves complex processes. One study mentions the use of the melt and quench synthesis approach . The process involves the use of high temperatures and specific conditions to create the desired compound .Molecular Structure Analysis
The molecular structure of lead(2+) silicate is represented by the formula O3PbSi . The molecular weight of this compound is 283.3 .Chemical Reactions Analysis
The complete analysis of silicates, including lead(2+) silicate, can be a complex process due to the difficult decomposition procedure and subsequent separation stages . Various methods such as gravimetric, titremetry, and spectrophotometry are required for the analysis of different major constituents in silicates .Physical And Chemical Properties Analysis
Lead(2+) silicate is a pale yellow powder, insoluble in water . Its composition, by weight, is 65% PbO, 1% Al2O3, and 34% SiO2 . It is available as granular, less than 1.68 mm (10 mesh), and ground, 88% through 44 μm (325 mesh) .Applications De Recherche Scientifique
Local Order in Lead Silicate Glasses : Lead silicate glasses have been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing that lead forms covalent PbO4 and PbO3 pyramids over a large compositional range. This impacts the distribution of silicate species in the glass and suggests applications in materials science and glass technology (Fayon et al., 1998).
29Si MAS-NMR in Crystalline Lead Silicates : High-resolution NMR spectra of crystalline lead silicates show different silicon environments, indicating potential applications in materials characterization and the development of new glassy materials (Bessada et al., 1994).
Chemical Durability of Lead Crystal Glass : Studies on the chemical durability of lead crystal glasses, used for food product containers, are crucial for understanding Pb release mechanisms in solution. This research has applications in environmental science and public health (Angeli et al., 2016).
Environment of Pb2+ in Glasses : The structural environment of Pb atoms in lead silicate glasses has been analyzed using X-ray absorption fine structure (XAFS) and NMR, revealing insights into the glass structure, which can be applied in materials science and glass manufacturing (Fayon et al., 1999).
Treatment of Contaminated Solutions : Mesoporous silica, synthesized using chitosan, has been employed for the efficient removal of lead(II) from aqueous solutions, suggesting applications in environmental remediation and water treatment (Lalchhingpuii et al., 2017).
Ferroelectricity in Bismuth Silicate : The existence of ferroelectricity in bismuth silicate and its anisotropy have been explored using piezoresponse force microscopy, indicating potential applications in lead-free ferroelectric materials and silicon technologies (Seol et al., 2015).
Radiation Shielding Properties : Lead silicate glasses modified with ZnO and BaO have been investigated for their radiation shielding properties. This research is significant for developing protective materials against electromagnetic waves (Khodadadi & Taherian, 2020).
Near-Infrared Emission and Temperature-Dependent Applications : Erbium-doped lead silicate glass has been studied for its near-infrared emission and up-conversion applications, suggesting uses in optics and photonics (Pisarski et al., 2017).
Nonlinearities in Glass Induced by Electron-Beam Irradiation : A technique for inducing second-order susceptibility in lead silicate glass through electron-beam irradiation has been reported, with potential applications in the field of optical materials (Kazansky et al., 1993).
Safety and Hazards
Lead(2+) silicate is considered hazardous. It is toxic if swallowed or inhaled . It may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling this compound, including wearing protective equipment and ensuring adequate ventilation .
Propriétés
InChI |
InChI=1S/2O3Si.Pb/c2*1-4(2)3;/q2*-2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGNAGKAQMCMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Pb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PbSi2-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027733 |
Source


|
| Record name | Silicic acid, lead salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silicic acid, lead salt | |
CAS RN |
11120-22-2 |
Source


|
| Record name | Silicic acid, lead salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, lead salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, lead salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




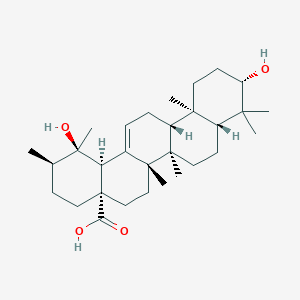
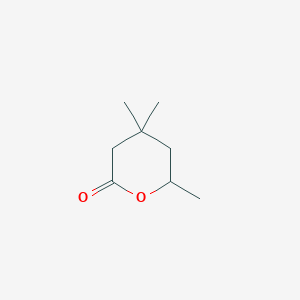
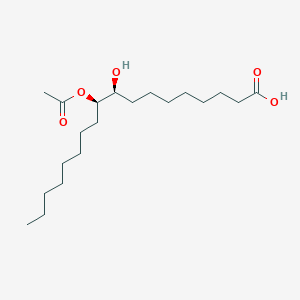
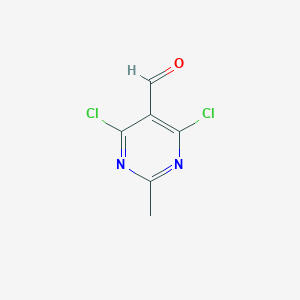
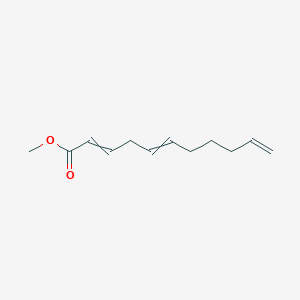
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)

